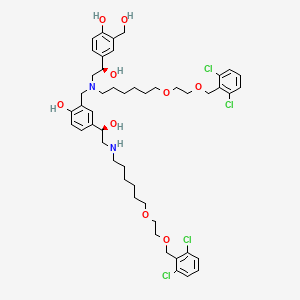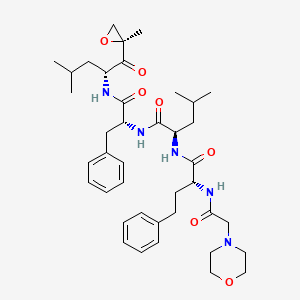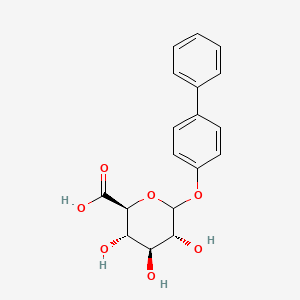
4-Biphenylyl Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Biphenylyl Glucuronide is a metabolite of 4-Phenylphenol, a compound used in the synthesis of various derivatives with significant biological activities . This compound is part of the glucuronide family, which plays a crucial role in the detoxification processes in the body by making substances more water-soluble for easier excretion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of glucuronides, including 4-Biphenylyl Glucuronide, typically involves the conjugation of glucuronic acid with the target molecule. This process can be achieved through chemical synthesis or enzymatic methods. Chemical synthesis often employs the trichloroacetimidate procedure, which involves the reaction of glucuronic acid derivatives with the target molecule under mild conditions .
Industrial Production Methods: Industrial production of glucuronides may involve large-scale enzymatic synthesis using recombinant enzymes such as UDP-glucuronosyltransferases. These enzymes facilitate the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the target molecule, ensuring high specificity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Biphenylyl Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and conjugation. Hydrolysis of glucuronides can occur under acidic or basic conditions, leading to the release of the parent compound and glucuronic acid .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Oxidation: Catalysts such as peroxidases or metal ions.
Conjugation: Enzymatic reactions using UDP-glucuronosyltransferases.
Major Products Formed: The primary product of hydrolysis is the parent compound, 4-Phenylphenol, and glucuronic acid. Oxidation reactions may lead to the formation of various oxidized derivatives depending on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Biphenylyl Glucuronide has several applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of 4-Biphenylyl Glucuronide involves its role in phase II metabolism, where it facilitates the detoxification of xenobiotics by making them more water-soluble for excretion. This process is catalyzed by UDP-glucuronosyltransferases, which transfer glucuronic acid from uridine diphosphate glucuronic acid to the target molecule . The resulting glucuronides are more easily excreted from the body through urine or bile .
Comparación Con Compuestos Similares
Bisphenol A Glucuronide: A major metabolite of Bisphenol A, involved in detoxification processes.
Morphine-6-Glucuronide: A pharmacologically active metabolite of morphine with analgesic properties.
Resveratrol Glucuronides: Metabolites of resveratrol with potential biological activities.
Uniqueness: 4-Biphenylyl Glucuronide is unique due to its specific structure and the biological activities of its parent compound, 4-Phenylphenol. Its role in detoxification and potential therapeutic applications make it a compound of significant interest in various fields of research .
Propiedades
Fórmula molecular |
C18H18O7 |
|---|---|
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-phenylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18?/m0/s1 |
Clave InChI |
RFZQPUBFBMWPMZ-PDHYLSHYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


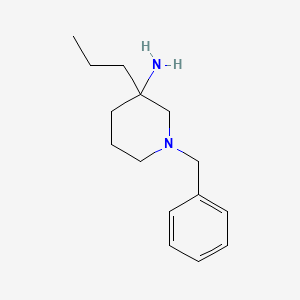

![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)
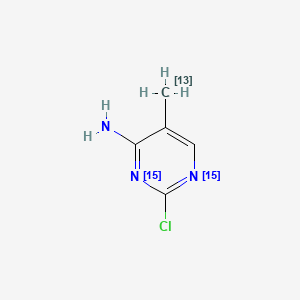
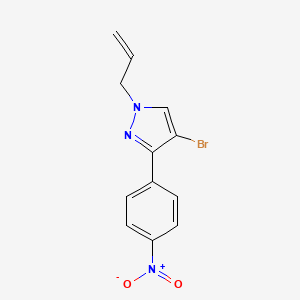


![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)
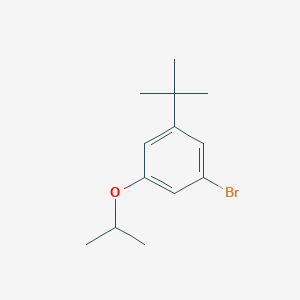
![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)
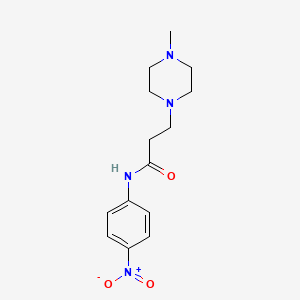
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
